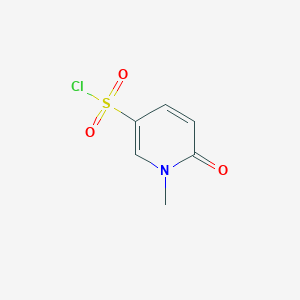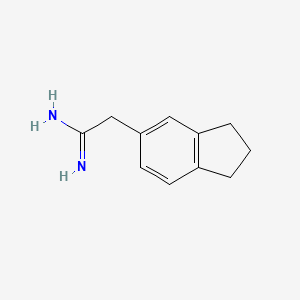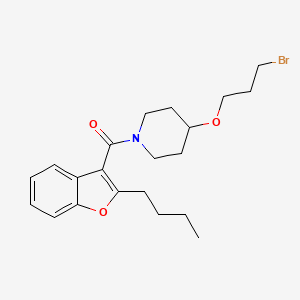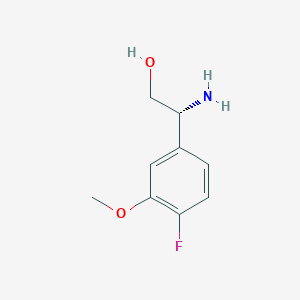
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group at the 3-position, a methyl group at the 1-position, and a keto group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-6-oxo-1,6-dihydropyridine.
Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The keto group at the 6-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Carboxylic Acids: Formed by oxidation of the keto group.
Alcohols: Formed by reduction of the keto group.
Aplicaciones Científicas De Investigación
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form bioactive sulfonamide and sulfonate derivatives.
Biological Studies: It is used in the study of enzyme inhibition and protein modification, particularly in the development of enzyme inhibitors and probes for biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonyl chloride group.
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C6H6ClNO3S |
|---|---|
Peso molecular |
207.64 g/mol |
Nombre IUPAC |
1-methyl-6-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3 |
Clave InChI |
BSELUTHFXPUXHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=CC1=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)


carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)








